molecular formula C14H13N3OS B8475112 2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 917566-92-8

2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No. B8475112
M. Wt: 271.34 g/mol
InChI Key: HKEFEENHBAQNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07928098B2

Procedure details

4-(2-Furyl)-N-(2-oxocyclohexyl)thiazole-2-carboxamide (239 mg, 0.823 mmol) obtained in Step 2 and ammonium trifluoroacetate (1.00 g, 7.63 mmol) were stirred at 140° C. for 2 hours, and water and ethyl acetate were added thereto, then the mixture was extracted. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give a title compound (63.0 mg, 28%).
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]=[C:8]([C:11]([NH:13][CH:14]2[CH2:19][CH2:18][CH2:17][CH2:16][C:15]2=O)=O)[S:9][CH:10]=1.FC(F)(F)C([O-])=O.[NH4+:28].O>C(OCC)(=O)C>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:7]=[C:8]([C:11]2[NH:28][C:15]3[CH2:16][CH2:17][CH2:18][CH2:19][C:14]=3[N:13]=2)[S:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
239 mg
Type
reactant
Smiles
O1C(=CC=C1)C=1N=C(SC1)C(=O)NC1C(CCCC1)=O
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C=1N=C(SC1)C1=NC2=C(N1)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.